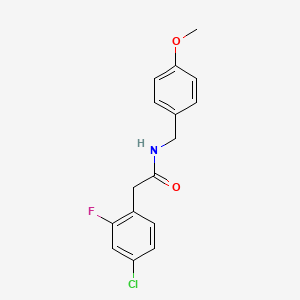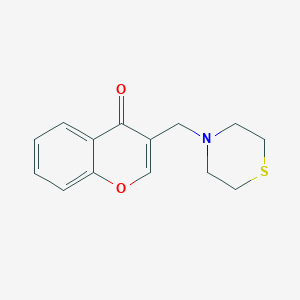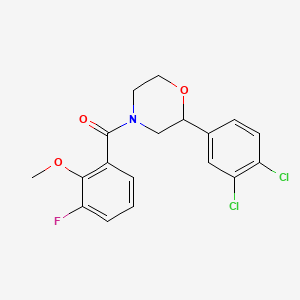
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide, commonly known as CFM-2, is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel that is activated by heat, protons, and a variety of chemical ligands. TRPV1 is widely expressed in sensory neurons and plays a key role in pain perception, inflammation, and thermoregulation. CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other TRPV1-related disorders.
Wirkmechanismus
CFM-2 acts as a competitive antagonist of 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide by binding to the channel's pore region and blocking the influx of cations. This prevents the activation of this compound by heat, protons, and chemical ligands, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CFM-2 has been shown to effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. In addition, CFM-2 has been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis. CFM-2 has also been shown to have anti-oxidant and anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 is its potency and selectivity for 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide. CFM-2 has been shown to be more potent and selective than other this compound antagonists, such as capsazepine and SB-366791. However, CFM-2 has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on CFM-2. One potential direction is the development of more potent and selective 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide antagonists based on the structure of CFM-2. Another potential direction is the investigation of the therapeutic potential of CFM-2 in other this compound-related disorders, such as itch and gastrointestinal disorders. Furthermore, the development of novel drug delivery systems for CFM-2 could enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
CFM-2 can be synthesized using a modified version of the Ullmann coupling reaction. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 4-methoxybenzyl bromide in the presence of copper powder and potassium carbonate as a base. The resulting intermediate is then reacted with acetyl chloride to form CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications in the treatment of pain and other 2-(4-chloro-2-fluorophenyl)-N-(4-methoxybenzyl)acetamide-related disorders. Several studies have demonstrated that CFM-2 can effectively block this compound-mediated pain responses in animal models of inflammatory and neuropathic pain. CFM-2 has also been shown to reduce inflammation and hyperalgesia in models of arthritis and colitis.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-14-6-2-11(3-7-14)10-19-16(20)8-12-4-5-13(17)9-15(12)18/h2-7,9H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVCMMQJSZXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5370827.png)


![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)


![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)
![7-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5370911.png)
![1-tert-butyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5370919.png)
![7-methyl-6-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5370922.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5370930.png)